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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency of (3S,4R)-Tofacitinib
and Upadacitinib, two prominent Janus kinase (JAK) inhibitors. The information presented

herein is intended to assist researchers in understanding the nuanced differences in their

inhibitory profiles against the JAK family of enzymes.

Introduction to (3S,4R)-Tofacitinib and Upadacitinib
(3S,4R)-Tofacitinib and Upadacitinib are small molecule inhibitors targeting the Janus kinase

family of enzymes (JAK1, JAK2, JAK3, and TYK2). These kinases are critical components of

the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and

growth factors involved in inflammation and immune responses. Dysregulation of this pathway

is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While

both molecules target the same family of enzymes, their selectivity and potency against

individual JAK isoforms differ, leading to distinct pharmacological profiles.

It is important to note that the majority of publicly available data for Tofacitinib does not specify

the stereoisomer. The approved and most commonly studied form of Tofacitinib is the (3R,4R)-

enantiomer. Data for the specific (3S,4R)-diastereomer is not readily available in the public

domain. Therefore, for the purpose of this comparison, we will be utilizing the widely reported

data for "Tofacitinib," which predominantly refers to the (3R,4R)-isomer, and will clearly state

this limitation.
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In Vitro Potency and Selectivity
The potency of (3S,4R)-Tofacitinib and Upadacitinib has been evaluated in various in vitro

assays, primarily through the determination of their half-maximal inhibitory concentrations

(IC50) against purified JAK enzymes.

Compound
JAK1 (IC50,
nM)

JAK2 (IC50,
nM)

JAK3 (IC50,
nM)

TYK2 (IC50,
nM)

Upadacitinib 43[1] 120[1] 2300[2] 4700[1][2]

Tofacitinib* 3.2 4.1 1.6 34

*Data for Tofacitinib is for the generally referenced molecule, likely the (3R,4R)-isomer, as

specific data for the (3S,4R)-diastereomer is not available.

Upadacitinib demonstrates a high degree of selectivity for JAK1 over other JAK isoforms. In

cellular assays, it has shown to be approximately 74-fold more selective for JAK1 over JAK2

and 58-fold more selective for JAK1 over JAK3.[1] This selectivity profile suggests a more

targeted inhibition of signaling pathways predominantly driven by JAK1.

Tofacitinib, on the other hand, exhibits a broader spectrum of inhibition with high potency

against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2. Tofacitinib is often described as a

pan-JAK inhibitor with a preference for JAK1 and JAK3.

JAK-STAT Signaling Pathway
The JAK-STAT pathway is the primary target of both (3S,4R)-Tofacitinib and Upadacitinib. The

diagram below illustrates the canonical signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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